molecular formula C17H20N2O3 B11685604 N-(4-nitrophenyl)adamantane-1-carboxamide

N-(4-nitrophenyl)adamantane-1-carboxamide

Cat. No.: B11685604
M. Wt: 300.35 g/mol
InChI Key: HZNJXGKTQVSATD-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a nitrophenyl group and a carboxamide group to the adamantane core results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-nitrophenyl)adamantane-1-carboxamide can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with 4-nitroaniline in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out in acetonitrile under reflux conditions for 8 hours, yielding the target compound in 54-87% yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of adamantane-1-carboxylic acid and aromatic amines in the presence of suitable catalysts and solvents. The process may be optimized for large-scale production by adjusting reaction conditions and using continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: N-(4-aminophenyl)adamantane-1-carboxamide.

    Substitution: Various substituted adamantane derivatives.

    Hydrolysis: Adamantane-1-carboxylic acid and 4-nitroaniline.

Scientific Research Applications

N-(4-nitrophenyl)adamantane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules. The adamantane core provides rigidity and stability, enhancing the compound’s ability to bind to its targets. The carboxamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

N-(4-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

This compound is unique due to the presence of both the nitrophenyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(4-nitrophenyl)adamantane-1-carboxamide

InChI

InChI=1S/C17H20N2O3/c20-16(18-14-1-3-15(4-2-14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20)

InChI Key

HZNJXGKTQVSATD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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